2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline

Descripción general

Descripción

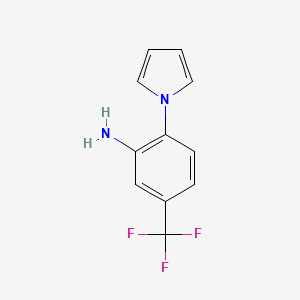

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline is an organic compound that features a pyrrole ring attached to an aniline moiety, with a trifluoromethyl group at the 5-position of the aniline ring

Mecanismo De Acción

Target of Action

Similar compounds like 2-(1h-pyrrol-1-yl)anilines are often used in the synthesis of pyrrolo[1,2-a]quinoxalines , which have significant potential for many biological and optical applications .

Mode of Action

or gold-catalyzed cyclizations. These reactions proceed through C–C bond cleavage and new C–C and C–N bond formation .

Biochemical Pathways

The resulting pyrrolo[1,2-a]quinoxalines from similar compounds have significant potential for many biological and optical applications .

Result of Action

Similar compounds have been used to synthesize pyrrolo[1,2-a]quinoxalines , which have significant potential for many biological and optical applications .

Análisis Bioquímico

Biochemical Properties

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in oxidative cyclization processes. It interacts with enzymes such as copper(II) catalysts, which facilitate the formation of pyrrolo[1,2-a]quinoxalines through a domino reaction involving C–C bond cleavage and new C–C and C–N bond formation . The compound’s interaction with alkylsilyl peroxides suggests the involvement of alkyl radical species in the reaction cascade . These interactions highlight the compound’s potential in synthetic organic chemistry and its utility in creating complex molecular structures.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in oxidative cyclization reactions suggests that it may impact redox balance within cells, potentially affecting cellular responses to oxidative stress . Additionally, its interactions with enzymes and other biomolecules could lead to alterations in metabolic pathways, influencing overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to undergo oxidative cyclization in the presence of copper(II) catalysts and alkylsilyl peroxides indicates that it may act as a substrate for enzyme-mediated reactions . This process involves the generation of alkyl radical species, which participate in the formation of new chemical bonds. The compound’s structure allows it to interact with various enzymes, potentially leading to enzyme inhibition or activation and subsequent changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . Higher doses could lead to toxic or adverse effects, including disruptions in cellular function and potential toxicity. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound’s participation in oxidative cyclization reactions highlights its role in redox processes and the generation of reactive intermediates . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and other biomolecules, influencing its overall biochemical activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline involves the reaction of 2-(1H-pyrrol-1-yl)aniline with trifluoromethylating agents under specific conditions. For instance, a copper-catalyzed oxidative cyclization can be employed, where 2-(1H-pyrrol-1-yl)aniline reacts with alkylsilyl peroxides to form the desired product . This reaction typically proceeds through C–C bond cleavage and the formation of new C–C and C–N bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives through copper-catalyzed oxidative cyclization.

Reduction: Reduction reactions can modify the functional groups attached to the aniline or pyrrole rings.

Common Reagents and Conditions

Oxidation: Copper(II) catalysts and alkylsilyl peroxides are commonly used for oxidative cyclization.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, reduced aniline compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : Derivatives of this compound have shown promising antibacterial and antifungal properties. For example, studies indicate that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .

- Anticancer Potential : Some derivatives have demonstrated efficacy as anticancer agents by modulating enzyme activities involved in cancer cell proliferation. Research indicates that these compounds can inhibit critical enzymes associated with cancer metabolism .

- Enzyme Inhibition : The compound has been shown to inhibit enzymes necessary for bacterial growth, such as Dihydrofolate Reductase and Enoyl ACP Reductase. This inhibition disrupts essential metabolic pathways, positioning the compound as a candidate for antimicrobial therapies.

Chemical Biology

- Biological Mechanisms : The compound interacts with various biological targets, affecting cellular processes such as signaling pathways and gene expression. Its ability to form radical species in oxidative reactions further contributes to its biological effects .

Industrial Applications

- Material Science : Due to its unique structural characteristics, the compound is being explored for use in developing new materials, particularly in the fields of organic electronics and coatings.

- Synthesis of Novel Compounds : It serves as an intermediate in synthesizing other complex molecules, leveraging its reactivity to facilitate various chemical transformations.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Development

A study focused on synthesizing derivatives of this compound revealed that specific modifications led to enhanced activity against resistant strains of bacteria. The mechanism involved enzyme inhibition critical for bacterial cell wall synthesis, demonstrating the compound's potential in developing new antibiotics .

Case Study 2: Anticancer Research

Research exploring the anticancer properties of this compound found that certain derivatives effectively inhibited tumor cell growth in vitro. The study detailed how these compounds modulate key signaling pathways involved in cancer progression, providing a basis for further clinical investigation .

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-pyrrol-1-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group at the 6-position, leading to different steric and electronic effects.

Uniqueness

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group at the 5-position, which significantly influences its chemical reactivity and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial processes.

Actividad Biológica

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the pyrrole ring and the trifluoromethyl group contributes to its interactions with various biological targets, making it a candidate for further exploration in drug development.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 215.18 g/mol. Its structure includes a pyrrole ring, which is known for its ability to participate in π-π interactions, and a trifluoromethyl group that enhances lipophilicity, aiding in interactions with hydrophobic regions of proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. Notably, it has shown potential as an inhibitor of key enzymes such as Dihydrofolate Reductase and Enoyl ACP Reductase , which are crucial for nucleotide synthesis and fatty acid metabolism in bacteria. By inhibiting these enzymes, the compound may disrupt essential processes in microbial cells, leading to antibacterial effects .

Biological Activity Studies

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research has demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Case Studies

- Anticancer Activity : In vitro studies have indicated that similar pyrrole derivatives can inhibit tubulin polymerization, which is essential for cancer cell division. Compounds structurally related to this compound have shown IC50 values in the low micromolar range against several cancer cell lines, including MCF7 and NCI-H460 .

- Antimicrobial Effects : The compound's interactions with Dihydrofolate Reductase were assessed using enzyme inhibition assays, revealing significant inhibition at nanomolar concentrations. This suggests a strong potential for developing new antimicrobial therapies targeting bacterial infections .

Data Tables

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF7 | 3.79 | Tubulin polymerization inhibition |

| Anticancer | NCI-H460 | 12.50 | Tubulin polymerization inhibition |

| Antimicrobial | E. coli | 0.30 | Dihydrofolate reductase inhibition |

| Antimicrobial | S. aureus | 0.25 | Enoyl ACP reductase inhibition |

Propiedades

IUPAC Name |

2-pyrrol-1-yl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLPAJJJYDQMKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664997-23-3 | |

| Record name | 2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.